5-(3-Acetylphenyl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)-2-fluorobenzoic acid: is an aromatic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-(3-Carboxyphenyl)-2-fluorobenzoic acid.
Reduction: 5-(3-Hydroxyphenyl)-2-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Acetylphenyl)-2-fluorobenzoic acid is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: This compound may be explored for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research into the medicinal applications of this compound could involve its use as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness: 5-(3-Acetylphenyl)-2-fluorobenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom on the benzoic acid core
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGJEERINMQHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689744 |
Source
|
Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-55-2 |
Source
|
Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.